![molecular formula C20H19N3O2S B2630291 2-benzyl-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide CAS No. 1251628-80-4](/img/structure/B2630291.png)
2-benzyl-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-benzyl-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide” belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxides . This class of compounds has been reported to exhibit various pharmacological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
Synthesis Analysis
The synthesis of 1,2,4-benzothiadiazine-1,1-dioxides involves various chemical reactions. For instance, bromination of the 3-methyl group followed by nucleophilic substitution with the 3-iodo-1H-pyrazolo thiadiazine 1,1-dioxide derivatives has been reported .Molecular Structure Analysis
The molecular structure of 1,2,4-benzothiadiazine-1,1-dioxides, including “2-benzyl-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide”, is characterized by a sulfur atom adjacent to at least one ring nitrogen atom . The functional groups attached to the ring, such as alkyl, aryl, alkylamino, benzyl, keto, etc., are responsible for the activity of the compound .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-benzothiadiazine-1,1-dioxides are diverse and depend on the functional groups attached to the ring . For example, compounds having 7-position and 3-position substitution were found to be effective and selective inhibitors of insulin release from rat pancreatic B .Scientific Research Applications
Antimicrobial and Antiviral Applications
The 1,2,4-benzothiadiazine-1,1-dioxide ring, which is a part of these compounds, has been reported to have antimicrobial and antiviral activities . The functional groups attached to the ring, such as halo groups at the 7 and 8 positions, are responsible for these activities .
Antihypertensive Applications
These compounds have also been used in the search for antihypertensives . The advent of computerized molecular graphics has boosted the study of structural–activity relationships in this area .
Antidiabetic Applications
In 2010, Chen et al. developed a new series of benzothiadiazine-1,1-dioxide compounds and screened these compounds as aldose reductase inhibitors . Aldose reductase is an enzyme involved in the development of long-term diabetes complications.
Anticancer Applications
The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have anticancer activities . The functional groups attached to the ring play a significant role in these activities .
KATP Channel Activators
A series of 4H-1,2,4-benzothiadiazine-1,1-dioxides were reported and evaluated as KATP channel activators on the pancreatic endocrine tissue and the vascular smooth muscle tissue . Compounds having 7-position and 3-position substitution were found to be effective and selective inhibitors of insulin release from rat pancreatic B cells .
AMPA Receptor Modulators
The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have AMPA receptor modulating activities . AMPA receptors are involved in fast synaptic transmission in the central nervous system.
Optical, Photonic, and Mechano-Electronic Uses
The compound “2-benzyl-amino-4-P-tolyl-6,7-di-hydro 5H-cyclo-penta – [b]pyridine–3 carbo–nitrile” (BAPTDHCPCAN), which is similar to the compounds , has been synthesized and analyzed for optical, photonic, and mechano-electronic uses . The crystal of this compound has been found to have negative photoconductive nature .
Antileishmanial and Antimalarial Applications
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound . This suggests potential antileishmanial and antimalarial applications .
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target katp channels and ampa receptors .
Mode of Action
Related compounds have been reported to act as katp channel activators .
Biochemical Pathways
Related compounds have been reported to affect pathways related to insulin release .
Result of Action
Related compounds have been reported to inhibit insulin release from rat pancreatic b cells .
Future Directions
The future directions in the research of 1,2,4-benzothiadiazine-1,1-dioxides could involve exploring their various pharmacological activities and developing new synthetic methods . Furthermore, the study of structural-activity relationships may receive a boost with the advent of computerized molecular graphics .
properties
IUPAC Name |
2-benzyl-4-(4-methylphenyl)-3H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-16-9-11-18(12-10-16)23-15-22(14-17-6-3-2-4-7-17)26(24,25)19-8-5-13-21-20(19)23/h2-13H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFCFEZHEPOURK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CN(S(=O)(=O)C3=C2N=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

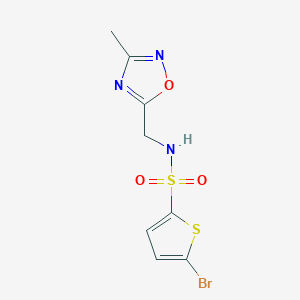
![Ethyl 4-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2630209.png)

![3-benzyl-8-(4-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2630211.png)
![N-(3-methylisothiazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2630213.png)
![7,8-Dichloro-3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline](/img/structure/B2630214.png)
![5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2630215.png)
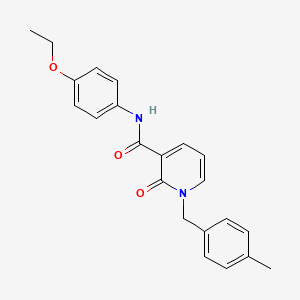
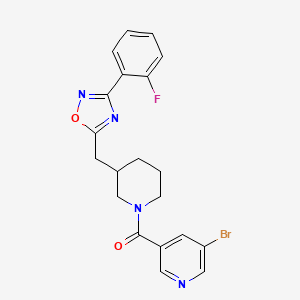
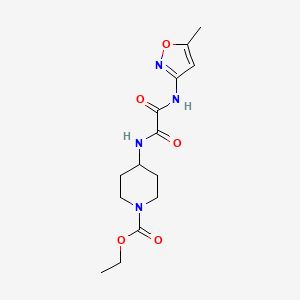
![1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2630226.png)

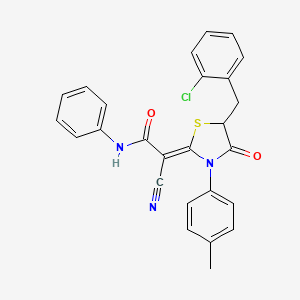
![N'-(5-Methyl-1,2-oxazol-3-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2630231.png)